molecular formula C22H25N5O2 B12147122 2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12147122
M. Wt: 391.5 g/mol
InChI Key: GMVFIALHWGAYQY-UHFFFAOYSA-N
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Description

2-[4-(4-methylbenzyl)piperazin-1-yl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a common structural motif in pharmaceuticals, and an indole moiety, which is often found in bioactive molecules. The unique structure of this compound makes it a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylbenzyl)piperazin-1-yl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylbenzyl chloride with piperazine under basic conditions.

    Indole Derivative Preparation: The indole moiety is prepared by cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The piperazine intermediate is then coupled with the indole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Condensation: The resulting product is then subjected to a condensation reaction with acetohydrazide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylbenzyl)piperazin-1-yl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[4-(4-methylbenzyl)piperazin-1-yl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including antidepressant and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylbenzyl)piperazin-1-yl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which may contribute to its antidepressant effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methylbenzyl)piperazin-1-yl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its specific combination of a piperazine ring and an indole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C22H25N5O2/c1-16-6-8-17(9-7-16)14-26-10-12-27(13-11-26)15-20(28)24-25-21-18-4-2-3-5-19(18)23-22(21)29/h2-9,23,29H,10-15H2,1H3

InChI Key

GMVFIALHWGAYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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